1-[4-(3-methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid
Overview
Description
1-[4-(3-Methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a methoxyphenoxy group, which is an ether derivative of phenol. The presence of oxalic acid as a counterion adds to its stability and solubility.
Scientific Research Applications
1-[4-(3-Methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific pathways in diseases such as cancer and neurological disorders.
Industry: The compound’s stability and solubility make it useful in the formulation of various industrial products, including coatings and polymers.
Preparation Methods
The synthesis of 1-[4-(3-methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Butyl Chain: The butyl chain can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with a butyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the butyl chain is reacted with 3-methoxyphenol in the presence of a base.
Formation of the Oxalate Salt: Finally, the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[4-(3-Methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s properties.
Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The oxalate salt can be hydrolyzed to release the free base and oxalic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-[4-(3-methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-[4-(3-Methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but different substituents, leading to distinct biological activities.
Quinidine: An antiarrhythmic agent, quinidine also features a quinoline core but with different functional groups, affecting its pharmacological properties.
Quinine: Another antimalarial drug, quinine has a quinoline core with different substituents, resulting in unique therapeutic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(3-methoxyphenoxy)butyl]-3,4-dihydro-2H-quinoline;oxalic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-22-18-10-6-11-19(16-18)23-15-5-4-13-21-14-7-9-17-8-2-3-12-20(17)21;3-1(4)2(5)6/h2-3,6,8,10-12,16H,4-5,7,9,13-15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGJRPJTBJUJFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCN2CCCC3=CC=CC=C32.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.